Cas no 2145093-87-2 (2,6-Dichloro-4-(methylthio)benzyl alcohol)

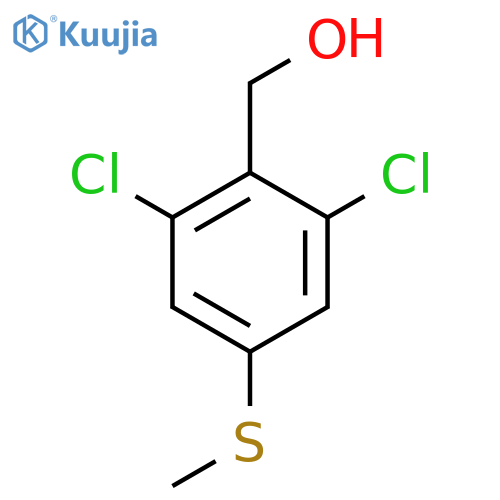

2145093-87-2 structure

商品名:2,6-Dichloro-4-(methylthio)benzyl alcohol

CAS番号:2145093-87-2

MF:C8H8Cl2OS

メガワット:223.119519233704

MDL:MFCD31561338

CID:5079251

2,6-Dichloro-4-(methylthio)benzyl alcohol 化学的及び物理的性質

名前と識別子

-

- 2,6-Dichloro-4-(methylthio)benzyl alcohol

- Benzenemethanol, 2,6-dichloro-4-(methylthio)-

-

- MDL: MFCD31561338

- インチ: 1S/C8H8Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-3,11H,4H2,1H3

- InChIKey: SCINNMSGZFDBCE-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C=C(C=1CO)Cl)SC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 133

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 45.5

2,6-Dichloro-4-(methylthio)benzyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541585-5 g |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 5g |

€644.70 | 2023-06-14 | ||

| abcr | AB541585-1 g |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 1g |

€215.40 | 2023-06-14 | ||

| abcr | AB541585-25g |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 25g |

€1923.90 | 2025-02-16 | ||

| abcr | AB541585-10g |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 10g |

€1005.80 | 2025-02-16 | ||

| abcr | AB541585-500 mg |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 500mg |

€167.70 | 2023-06-14 | ||

| abcr | AB541585-1g |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 1g |

€209.70 | 2025-02-16 | ||

| abcr | AB541585-5g |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 5g |

€614.40 | 2025-02-16 | ||

| Ambeed | A1654235-1g |

(2,6-Dichloro-4-(methylthio)phenyl)methanol |

2145093-87-2 | 98% | 1g |

$200.0 | 2024-07-28 | |

| Aaron | AR01P7ZX-1g |

Benzenemethanol, 2,6-dichloro-4-(methylthio)- |

2145093-87-2 | 95% | 1g |

$188.00 | 2025-02-17 | |

| abcr | AB541585-500mg |

2,6-Dichloro-4-(methylthio)benzyl alcohol; . |

2145093-87-2 | 500mg |

€167.70 | 2023-09-01 |

2,6-Dichloro-4-(methylthio)benzyl alcohol 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2145093-87-2 (2,6-Dichloro-4-(methylthio)benzyl alcohol) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 249916-07-2(Borreriagenin)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2145093-87-2)2,6-Dichloro-4-(methylthio)benzyl alcohol

清らかである:99%

はかる:1g

価格 ($):180.0